5-(2-Trifluoromethylphenyl)furan-2-boronic acid
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Overview
Description
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring bearing a boronic acid group. The trifluoromethyl group imparts significant electron-withdrawing properties, making this compound highly reactive in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of more efficient catalysts and greener solvents can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Trifluoromethylphenyl)furan-2-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide, producing biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Reduction: The trifluoromethyl group can undergo reduction to form the corresponding methyl derivative.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or water.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
Biaryl Derivatives: Formed through Suzuki-Miyaura coupling.
Phenol Derivatives: Formed through oxidation.
Methyl Derivatives: Formed through reduction.
Scientific Research Applications
5-(2-Trifluoromethylphenyl)furan-2-boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-(2-Trifluoromethylphenyl)furan-2-boronic acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The trifluoromethyl group enhances the reactivity of the compound by stabilizing the transition state and increasing the electrophilicity of the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the furan ring.
5-Formylfuran-2-boronic acid: Similar structure but has a formyl group instead of a trifluoromethyl group.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups but lacks the furan ring.
Uniqueness
5-(2-Trifluoromethylphenyl)furan-2-boronic acid is unique due to the combination of the trifluoromethyl group and the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
[5-[2-(trifluoromethyl)phenyl]furan-2-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BF3O3/c13-11(14,15)8-4-2-1-3-7(8)9-5-6-10(18-9)12(16)17/h1-6,16-17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOLYZRKTXWYON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2C(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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